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Compound of Interest

Compound Name: AND-302

Cat. No.: B13438779

TH-302 (evofosfamide) is a hypoxia-activated prodrug designed to release a DNA-alkylating
agent, bromo-isophosphoramide mustard (Br-IPM), in the low-oxygen (hypoxic) conditions
characteristic of solid tumors.[1][2] This targeted activation is intended to increase the
therapeutic index by concentrating the cytotoxic effect within the tumor microenvironment while
sparing well-oxygenated normal tissues.

Mechanism of Action

TH-302's mechanism is contingent on the hypoxic state of tumor cells. Under low-oxygen
conditions, the 2-nitroimidazole component of TH-302 undergoes a one-electron reduction by
cellular reductases. In the absence of oxygen to reverse this process, the reduced intermediate
fragments, releasing the active DNA cross-linking agent Br-IPM.[3][4] Br-IPM then causes DNA
damage, leading to cell cycle arrest and apoptosis.[3][5]
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Mechanism of TH-302 activation in hypoxic conditions.

Data Presentation

Preclinical Efficacy of TH-302 in Combination with
Chemotherapy

The following table summarizes the tumor growth inhibition (TGI) of TH-302 as a monotherapy
and in combination with standard chemotherapeutic agents in preclinical xenograft models.

Combination

TH-302 L TH-302 +
Combination Agent o
Cancer Model Monotherapy Combination
Agent Monotherapy
(TGI %) Agent (TGI %)
(TGI %)
88% (TH-302
H460 NSCLC 74% Docetaxel 42% _ _
given 4h prior)[1]
H460 NSCLC 74% Pemetrexed 38% Not Specified
H460 NSCLC 74% Cisplatin 61% Not Specified
H460 NSCLC 74% Irinotecan 82% Not Specified
HT1080 20% (50mg/kg) / o -
) Doxorubicin Not Specified 106%][1]
Fibrosarcoma 75% (100mg/kg)
Calu-6 NSCLC Not Specified Doxorubicin 32% 64%[1]

Phase Il Clinical Trial of TH-302 + Doxorubicin in Advanced Soft
Tissue Sarcoma (STS)

This study evaluated the efficacy of TH-302 in combination with doxorubicin in 91 patients with
advanced STS.[6]
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Efficacy Endpoint Result 95% Confidence Interval
6-month Progression-Free
, 58% 46% to 68%
Survival (PFS) Rate
Median PFS 6.5 months 5.8 to 7.7 months
Median Overall Survival (OS) 21.5 months 16.0 to 26.2 months
Overall Response Rate (ORR)  36% (2% CR, 34% PR) Not Specified

Experimental Protocols
Preclinical Xenograft Studies[1]

e Animal Models: Human tumor xenograft models were established in mice, including H460
NSCLC, PC3 prostate cancer, and HT1080 fibrosarcoma.

o Drug Administration: TH-302 was administered intraperitoneally. Dosing regimens and
schedules were varied to determine optimal efficacy and toxicity. For combination studies,
the sequence and timing of TH-302 administration relative to other chemotherapeutic agents
(cisplatin, docetaxel, gemcitabine, or doxorubicin) were investigated.

o Efficacy Evaluation: Tumor volumes were measured regularly, and endpoints such as Tumor
Growth Inhibition (TGI) and Tumor Growth Delay (TGD) were calculated.

Phase Il STS Clinical Trial (NCT01440088)[6]

o Patient Population: Patients with first-line advanced soft tissue sarcoma.
o Treatment Regimen:

o Induction (up to 6 cycles): TH-302 (300 mg/m?) administered intravenously on days 1 and
8, with doxorubicin (75 mg/m?) on day 1 of each 21-day cycle.

o Maintenance: Patients with stable or responding disease could receive TH-302
monotherapy.

e Primary Endpoint: Progression-free survival (PFS) rate at 6 months.
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e Secondary Endpoints: Overall response rate (ORR), overall survival (OS), safety, and
tolerability.

Part 2: EV-302 | KEYNOTE-A39 Clinical Trial Results
and Comparisons

The EV-302 trial (also known as KEYNOTE-A39) is a phase 3 study that has established a new
standard of care for previously untreated locally advanced or metastatic urothelial carcinoma.
[2][3] The trial compared the efficacy and safety of a combination of enfortumab vedotin and
pembrolizumab against standard platinum-based chemotherapy.

Mechanism of Action: Enfortumab Vedotin +
Pembrolizumab

This combination therapy leverages two distinct mechanisms of action that may be synergistic.

o Enfortumab Vedotin (EV): An antibody-drug conjugate (ADC) that targets Nectin-4, a protein
highly expressed on urothelial cancer cells.[7][8] Upon binding to Nectin-4, EV is
internalized, and its payload, monomethyl auristatin E (MMAE), is released, which disrupts
microtubules, leading to cell cycle arrest and apoptosis.[5][8] This process can also induce
immunogenic cell death, potentially enhancing the anti-tumor immune response.[9]

e Pembrolizumab: An immune checkpoint inhibitor that blocks the interaction between PD-1 on
T-cells and PD-L1 on tumor cells.[5] This blockade prevents T-cell inactivation, thereby
restoring the immune system's ability to recognize and attack cancer cells.
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(Untreated la/mUC, N=886)

1:1 Randomization

Qtherapy Arm (n=444)
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21-Day Cycle: 21-Day Cycle:
EV (1.25 mg/kg) Days 1 & 8 Gemcitabine (Days 1 & 8)
Pembro (200 mg) Day 1 + Cisplatin or Carboplatin (Day 1)

Primary Endpoints:
Overall Survival (OS)
Progression-Free Survival (PFS)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://theoncologynurse.com/articles/enfortumab-vedotin-plus-pembrolizumab-combination-leads-to-impressive-responses-in-patients-with-urothelial-cancer
https://theoncologynurse.com/articles/enfortumab-vedotin-plus-pembrolizumab-combination-leads-to-impressive-responses-in-patients-with-urothelial-cancer
https://www.tandfonline.com/doi/full/10.1080/13543784.2025.2473695?scroll=top&needAccess=true
https://pmc.ncbi.nlm.nih.gov/articles/PMC12173200/
https://www.asco.org/abstracts-presentations/ABSTRACT356655
https://www.benchchem.com/product/b13438779#and-302-clinical-trial-results-and-comparisons
https://www.benchchem.com/product/b13438779#and-302-clinical-trial-results-and-comparisons
https://www.benchchem.com/product/b13438779#and-302-clinical-trial-results-and-comparisons
https://www.benchchem.com/product/b13438779#and-302-clinical-trial-results-and-comparisons
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13438779?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13438779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

